3-Hydroxy-3,5-dimethyl-2-hexanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3,5-dimethylhexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)5-8(4,10)7(3)9/h6,10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYUAISSKQVRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280219 | |
| Record name | 3-Hydroxy-3,5-dimethyl-2-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-14-8 | |
| Record name | 2-Hexanone,5-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hexanone,5-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3,5-dimethyl-2-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Hydroxy 3,5 Dimethyl 2 Hexanone and Analogues
Chemo-selective Chemical Synthesis of 3-Hydroxy-3,5-dimethyl-2-hexanone
The chemical synthesis of this compound requires precise control over reactivity and stereochemistry to selectively introduce the hydroxyl group at the C3 position while navigating the challenges posed by the molecule's structure.
One of the key strategies for the synthesis of this compound involves the directed reduction of a suitable precursor. A logical precursor is 3,5-dimethyl-2,3-hexanedione. The challenge in this approach lies in the chemo-selective reduction of one ketone functionality over the other. The use of specific reducing agents can achieve this goal. For instance, mild hydride donors or catalytic hydrogenation under controlled conditions can favor the formation of the desired hydroxy ketone.
The stereoselectivity of such reductions is also a critical consideration, particularly in the synthesis of chiral molecules. The reduction of β-hydroxy ketones to their corresponding 1,3-diols has been extensively studied, with reagents like zinc borohydride (B1222165) showing high diastereoselectivity. These methodologies can be adapted for the reduction of diketone precursors to achieve the desired stereoisomer of the target compound.
| Precursor | Reducing Agent | Key Features |
| 3,5-dimethyl-2,3-hexanedione | NaBH₄ in the presence of CeCl₃ (Luche reduction) | Preferentially reduces the more reactive ketone. |
| 3,5-dimethyl-2,3-hexanedione | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduction can be controlled by reaction conditions (pressure, temperature, catalyst loading). |
| β-hydroxy ketone analogue | Samarium diiodide (SmI₂) | Used for stereoselective reduction to anti-1,3-diols. |
Constructing the carbon backbone of this compound can be efficiently achieved through well-established carbon-carbon bond-forming reactions.
A primary method is the Aldol (B89426) Condensation . openstax.orglibretexts.org This reaction would involve the formation of an enolate from a suitable ketone, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. For the synthesis of this compound, a crossed aldol reaction between the enolate of 3-methyl-2-butanone (B44728) and acetone (B3395972) would be a plausible route. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521).
Another powerful method is the Grignard Reaction . This approach involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. To synthesize this compound, one could envision the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 2,4-dimethyl-3-oxopentanal. The initial product would be the target molecule directly.
| Reaction Type | Reactants | Catalyst/Reagent | Product |
| Aldol Condensation | 3-Methyl-2-butanone and Acetone | Base (e.g., NaOH) | This compound |
| Grignard Reaction | 2,4-Dimethyl-3-oxopentanal and Methylmagnesium bromide | Diethyl ether (solvent) | This compound |
Functional group interconversion provides a versatile strategy for the synthesis of this compound from readily available precursors. ub.edu A common precursor for this approach would be 3,5-dimethyl-2-hexanone. nih.gov The strategy here would be to selectively introduce a hydroxyl group at the C3 position.
This can be achieved by first converting the ketone into its corresponding enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate can then react with an electrophilic oxygen source, such as a peroxide or an oxaziridine, to introduce the hydroxyl group at the desired position. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions.
Alternatively, a halogen could be introduced at the C3 position, followed by a nucleophilic substitution with a hydroxide ion to yield the final product. This two-step process offers another level of control over the synthesis.
Biocatalytic Routes and Enzymatic Synthesis of Hydroxylated Hexanones
Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The enzymatic synthesis of hydroxylated hexanones, including this compound, can be approached through asymmetric reduction or direct hydroxylation.
The asymmetric reduction of a prochiral diketone, such as 3,5-dimethyl-2,4-hexanedione, is a powerful biocatalytic strategy to produce enantiomerically pure this compound. This transformation is typically achieved using ketoreductases (KREDs), which are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. nih.govresearchgate.net These enzymes often require a cofactor, such as NADPH, which needs to be regenerated in situ for the reaction to be economically viable. nih.gov
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are also widely used for this purpose. They contain a variety of reductases that can catalyze the desired transformation, often with high enantiomeric excess (ee). The choice of microorganism and reaction conditions can influence the stereochemical outcome of the reduction.
| Biocatalyst | Substrate | Product | Key Advantages |
| Ketoreductase (KRED) | 3,5-Dimethyl-2,4-hexanedione | (R)- or (S)-3-Hydroxy-3,5-dimethyl-2-hexanone | High enantioselectivity (>99% ee often achievable). nih.gov |
| Saccharomyces cerevisiae | 3,5-Dimethyl-2,4-hexanedione | Chiral this compound | Readily available, whole-cell system with inherent cofactor regeneration. |
Direct hydroxylation of a C-H bond in a precursor molecule like 3,5-dimethyl-2-hexanone presents an elegant and atom-economical route to this compound. Cytochrome P450 monooxygenases are a superfamily of enzymes known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including hydrocarbons. nih.govresearchgate.netsioc-journal.cn
The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen at a heme iron center. nih.govnih.gov The substrate binds to the enzyme's active site, and a series of electron transfer steps lead to the formation of a highly reactive iron-oxo species. This species is capable of abstracting a hydrogen atom from the substrate, followed by a rapid "oxygen rebound" step where the hydroxyl group is transferred to the substrate radical, typically with retention of stereochemistry. nih.gov
A significant challenge in using P450 enzymes for the hydroxylation of branched-chain alkanones is controlling the regioselectivity, as multiple C-H bonds may be susceptible to oxidation. sioc-journal.cn However, through protein engineering and directed evolution, it is possible to tailor the enzyme's active site to favor hydroxylation at a specific position, such as the C3 position of 3,5-dimethyl-2-hexanone.
Derivatization and Application as Synthetic Intermediates
This compound is a bifunctional molecule whose value in organic synthesis is derived from the distinct reactivity of its tertiary hydroxyl and ketone groups. This dual functionality allows it to serve as a versatile synthetic intermediate, offering multiple pathways for derivatization and incorporation into more complex molecular architectures. Its unique structural features make it a point of interest for creating advanced molecules with specific stereochemistry.
Transformations of the Tertiary Hydroxyl Group
The tertiary hydroxyl group in this compound is a key site for molecular modification. Although tertiary alcohols are generally less reactive than primary or secondary alcohols, this group can still undergo several important transformations. These reactions are fundamental to altering the compound's properties and preparing it for subsequent steps in a synthetic sequence.
Common derivatizations include oxidation and substitution reactions. The hydroxyl group can be replaced by other functional groups through nucleophilic substitution, allowing for the introduction of halides or other moieties. Furthermore, while tertiary alcohols are resistant to oxidation under mild conditions, stronger oxidizing agents can cleave the carbon-carbon bonds adjacent to the alcohol. In other, similar hydroxy-ketone systems, the hydroxyl group is readily derivatized through reactions like alkylation to form ethers or esterification to form esters, demonstrating common strategies for protecting or modifying this functional group. nih.gov
Table 1: Representative Transformations of the Tertiary Hydroxyl Group
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Oxidation | Strong oxidizing agents (e.g., Potassium permanganate) | Ketones or Carboxylic Acids (often with C-C bond cleavage) |
| Substitution | Nucleophiles (e.g., Halide ions) | Substituted alkanes |
| Etherification | Alkyl halides (e.g., Benzyl chloride), Base (e.g., K₂CO₃) | Tertiary ethers nih.gov |
The importance of the 3-hydroxyl group is highlighted in biochemical contexts as well; studies on analogues like 3-hydroxy-3-methylglutaryl-CoA have shown that the presence of this hydroxyl group is crucial for binding and interaction with enzymes. nih.gov
Reactivity of the Ketone Moiety in Complex Syntheses
The ketone functional group at the C-2 position offers a rich platform for a variety of chemical transformations, making it central to the utility of this compound in complex syntheses. Its reactivity is most notably exploited in carbon-carbon bond-forming reactions and reductions.
One of the most powerful applications involves the conversion of the ketone into an enolate or a silyl (B83357) enol ether. This strategy was effectively used in the asymmetric synthesis of chiral analogues. For instance, 5-methyl-2-hexanone (B1664664) was first converted to its silyl enol ether by reacting it with trimethylsilyl (B98337) iodide (Me3SiI) in the presence of hexamethyldisilazane. researchgate.netresearchgate.net This intermediate was then subjected to Sharpless asymmetric dihydroxylation using AD-mix reagents to install a hydroxyl group, yielding enantiomerically enriched (R)- or (S)-3-hydroxy-5-methyl-2-hexanone. researchgate.netresearchgate.net
The ketone can also be selectively reduced to a secondary alcohol, creating a diol. Standard reducing agents like sodium borohydride or lithium aluminum hydride are effective for this purpose. Additionally, biocatalytic reductions offer a high degree of stereoselectivity. The enzymatic reduction of the related compound 5-methyl-2,3-hexanedione (B78870) has been shown to produce 5-methyl-3-hydroxy-2-hexanone with high selectivity. rsc.org
Table 2: Key Reactions Involving the Ketone Moiety
| Reaction Type | Reagents/Conditions | Intermediate/Product Type | Reference |
|---|---|---|---|
| Silyl Enol Ether Formation | Me₃SiI, Hexamethyldisilazane | Silyl enol ether | researchgate.netresearchgate.net |
| Asymmetric Dihydroxylation (of enol ether) | AD-mix-α or AD-mix-β | Chiral α-hydroxy ketone | researchgate.netresearchgate.net |
| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Diol |
Utility in Building Block Chemistry for Advanced Molecules
The presence of both a modifiable hydroxyl group and a reactive ketone makes this compound and its analogues valuable chiral building blocks in synthetic chemistry. These molecules serve as precursors for constructing larger, more complex target molecules, particularly those found in natural products and pharmaceuticals.
A notable example is the use of the related chiral compound, (S)-3-hydroxy-2,2-dimethylcyclohexanone, as a versatile starting material in terpene synthesis. orgsyn.org The defined stereochemistry of the hydroxyl group and the reactivity of the ketone in this building block allow for the controlled construction of complex terpene frameworks. orgsyn.org
Similarly, the enantioselective synthesis of specific stereoisomers of 3-hydroxy-5-methyl-2-hexanone (B67359) demonstrates its application in producing high-value chiral molecules, such as flavor compounds. researchgate.netresearchgate.net The ability to synthesize either the (R) or (S) enantiomer allows for the creation of molecules with distinct biological or sensory properties. The utility of this compound as an intermediate is rooted in its capacity to introduce a specific stereocenter and provide two distinct functional handles for further elaboration in a synthetic route.
Advanced Structural Elucidation and Stereochemical Characterization of 3 Hydroxy 3,5 Dimethyl 2 Hexanone
Spectroscopic Techniques for Fine Structural Detail
The precise structure of 3-Hydroxy-3,5-dimethyl-2-hexanone (C₈H₁₆O₂) is determined using a combination of spectroscopic methods. nih.gov Each technique provides unique insights into the molecule's functional groups and connectivity.
Infrared (IR) Spectroscopy is fundamental in identifying the key functional groups. The spectrum of this compound is characterized by two prominent absorption bands: a broad stretch for the hydroxyl group (O-H) appearing around 3400 cm⁻¹ and a sharp, strong absorption for the ketone carbonyl group (C=O) near 1700 cm⁻¹.
Mass Spectrometry (MS) provides information on the compound's molecular weight and fragmentation patterns under electron ionization. libretexts.org The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 144.21 g/mol . Common fragmentation patterns for ketones include alpha-cleavage (the breaking of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. libretexts.orgvaia.com
| Fragmentation Process | Description | Predicted Fragment (m/z) |
|---|---|---|
| Alpha-Cleavage (A) | Cleavage between C2 and C3, loss of the isobutyl group. | 43 (CH₃CO⁺) |
| Alpha-Cleavage (B) | Cleavage between C1 and C2, loss of a methyl radical. | 129 |
| McLafferty Rearrangement | Hydrogen transfer from the gamma-carbon (C5) to the carbonyl oxygen, followed by cleavage. This is less likely due to the quaternary C3. | Not a primary pathway |
| Dehydration | Loss of a water molecule (H₂O) from the molecular ion. | 126 |
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed map of the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum would show distinct signals for the different hydrogen environments. The hydroxyl proton would likely appear as a broad singlet, while the various methyl groups would present as singlets or doublets depending on their location and coupling.
¹³C NMR: The carbon NMR spectrum would confirm the presence of eight carbon atoms, including a characteristic signal for the carbonyl carbon (C=O) in the range of 200-220 ppm and a signal for the carbon bearing the hydroxyl group (C-OH) around 70-80 ppm.
Stereoisomerism and Enantiomeric Purity Assessment
The molecular structure of this compound contains a single stereocenter at the C3 position, the carbon atom bonded to the hydroxyl group, a methyl group, an acetyl group, and an isobutyl group.
The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as:
(R)-3-Hydroxy-3,5-dimethyl-2-hexanone
(S)-3-Hydroxy-3,5-dimethyl-2-hexanone
Assessing the enantiomeric purity of a sample is critical in stereoselective synthesis and for understanding its biological activity. Several advanced techniques are employed for this purpose:
Chiral Chromatography: This is a primary method for separating enantiomers. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (such as a Chiralpak column) can effectively resolve the (R) and (S) forms.
Spectroscopic Methods: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between them. Furthermore, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), when compared against spectra predicted by Density Functional Theory (DFT) calculations, can be used to determine the absolute configuration of the enantiomers.
Conformational Preferences and Intramolecular Interactions
The three-dimensional shape and flexibility of this compound are largely governed by intramolecular forces, particularly hydrogen bonding. nih.gov A significant interaction is the formation of an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group at C3 and the oxygen atom of the carbonyl group at C2.
This interaction can lead to a thermodynamically stable, pseudo-five-membered ring conformation. The strength and geometry of this hydrogen bond are key determinants of the molecule's preferred shape.
The study of these conformational preferences relies heavily on computational chemistry: mdpi.com
Density Functional Theory (DFT): DFT calculations are used to model the potential energy surface of the molecule, identifying low-energy conformers and the transition states between them. These calculations can quantify the energy stabilization provided by the intramolecular hydrogen bond.
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the molecule over time, considering factors like solvent effects and thermal motion to understand its conformational flexibility and the lifetime of specific intramolecular interactions. The analysis reveals that the strength of such hydrogen bonds can be influenced by the surrounding environment. mdpi.com
Reaction Mechanisms and Kinetic Studies of 3 Hydroxy 3,5 Dimethyl 2 Hexanone Reactivity
Oxidation Pathways of the Hydroxyl and Ketone Functional Groups
The oxidation of 3-Hydroxy-3,5-dimethyl-2-hexanone presents a complex scenario due to the presence of a tertiary alcohol and a ketone.
The tertiary hydroxyl group is generally resistant to oxidation under mild conditions. studymind.co.ukbyjus.comlibretexts.org Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol does not have a hydrogen atom that can be readily abstracted during oxidation. studymind.co.uklibretexts.org Therefore, typical oxidizing agents like potassium dichromate(VI) or pyridinium (B92312) chlorochromate (PCC) will not oxidize the tertiary alcohol of this compound without cleavage of carbon-carbon bonds. byjus.comchemistryviews.org Such forcing conditions would lead to the breakdown of the carbon skeleton.
The ketone functional group is also generally resistant to oxidation. However, under harsh conditions, such as treatment with strong oxidizing agents and heat, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For this compound, this would likely lead to a mixture of carboxylic acids.
A potential oxidation pathway specific to α-hydroxy ketones involves their conversion to α-dicarbonyl compounds. rsc.org This can be achieved using specific reagents like copper(I) catalysts with oxygen as the oxidant. rsc.org In the case of this compound, this would yield 3,5-dimethylhexane-2,3-dione.
| Oxidizing Agent | Functional Group Targeted | Expected Product(s) | Conditions |
| K₂Cr₂O₇ / H₂SO₄ | Tertiary Alcohol & Ketone | No reaction (mild); C-C bond cleavage (harsh) | Mild to Harsh |
| Pyridinium chlorochromate (PCC) | Tertiary Alcohol | No reaction | Mild |
| Cu(I) / O₂ | α-Hydroxy Ketone | 3,5-dimethylhexane-2,3-dione | Specific |
Reductive Transformations of the Carbonyl Center
The carbonyl group of the ketone in this compound is susceptible to reduction by various reducing agents to yield a vicinal diol, 3,5-dimethylhexane-2,3-diol.
Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone. acs.org The presence of the adjacent hydroxyl group can influence the stereochemical outcome of the reduction. acs.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.
The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. acs.org For α-hydroxy ketones, chelation control can play a significant role. acs.org A chelating reducing agent can coordinate with both the carbonyl oxygen and the hydroxyl oxygen, leading to a cyclic intermediate. The hydride is then delivered to one face of the carbonyl group, resulting in a specific diastereomer of the diol product. Non-chelating conditions would likely lead to a mixture of diastereomers, with the ratio determined by steric hindrance (Felkin-Anh model).
Butane-2,3-diol-dehydrogenases are enzymes that can catalyze the enantioselective reduction of α-hydroxy ketones to their corresponding vicinal diols. nih.gov
| Reducing Agent | Stereochemical Control | Expected Product |
| Sodium Borohydride (NaBH₄) | Moderate diastereoselectivity | 3,5-dimethylhexane-2,3-diol |
| Lithium Aluminum Hydride (LiAlH₄) | Moderate diastereoselectivity | 3,5-dimethylhexane-2,3-diol |
| Zinc Borohydride (Zn(BH₄)₂) | High diastereoselectivity (chelation) | 3,5-dimethylhexane-2,3-diol (specific diastereomer) |
| Butane-2,3-diol-dehydrogenase | High enantioselectivity | Chiral 3,5-dimethylhexane-2,3-diol |
Nucleophilic and Electrophilic Reactivity
The dual functionality of this compound allows for a range of nucleophilic and electrophilic reactions.
Nucleophilic Addition at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. ksu.edu.sancert.nic.in This is a characteristic reaction of ketones. Examples include:
Cyanohydrin formation: Reaction with hydrogen cyanide (or a cyanide salt with acid) yields a cyanohydrin. youtube.comchemguide.co.uk
Grignard reaction: Addition of an organomagnesium halide (Grignard reagent) leads to the formation of a tertiary alcohol after acidic workup.
Wittig reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond.
Reactions involving the Hydroxyl Group: The hydroxyl group can act as a nucleophile or be converted into a good leaving group for substitution reactions.
α-Ketol Rearrangement: A characteristic reaction of α-hydroxy ketones is the α-ketol rearrangement, which can be induced by acid, base, or heat. organicreactions.orgresearchgate.netwikipedia.org This involves a 1,2-migration of an alkyl or aryl group from the carbon bearing the hydroxyl group to the carbonyl carbon. wikipedia.org In the case of this compound, this could potentially lead to the formation of 4-hydroxy-2,4-dimethyl-3-hexanone. The reaction is reversible and driven by the formation of the more stable isomer. organicreactions.orgwikipedia.org
| Reagent | Type of Reaction | Functional Group Involved | Product Type |
| Hydrogen Cyanide (HCN) | Nucleophilic Addition | Ketone | Cyanohydrin |
| Grignard Reagent (R-MgX) | Nucleophilic Addition | Ketone | Tertiary Alcohol |
| Phosphonium Ylide (R₃P=CR'₂) | Nucleophilic Addition | Ketone | Alkene |
| Acid or Base | Rearrangement | α-Hydroxy Ketone | Isomeric α-Hydroxy Ketone |
Experimental and Theoretical Kinetic Investigations
Experimental Kinetic Studies: These studies would involve monitoring the rate of reaction of this compound with various reagents under controlled conditions (temperature, pressure, concentration). Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) could be used to follow the disappearance of the reactant and the appearance of the product over time. From this data, rate constants, reaction orders, and activation parameters (activation energy, pre-exponential factor) can be determined.
Theoretical Kinetic Investigations: Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction mechanisms. acs.org These calculations can provide insights into the structures of transition states and intermediates, as well as the energy barriers for different reaction pathways. Theoretical calculations can also be used to predict rate constants, which can then be compared with experimental data to validate the proposed mechanism. For example, studies on similar hydroxy ketones have used DFT to investigate hydrogen abstraction pathways and calculate theoretical rate constants. acs.org
Occurrence, Isolation, and Analytical Detection in Complex Matrices
Identification in Natural Products
3-Hydroxy-3,5-dimethyl-2-hexanone has been identified as a naturally occurring volatile compound in Spanish eucalyptus honeys. researchgate.net A study involving the analysis of 22 samples of eucalyptus honey consistently detected the presence of this compound. researchgate.net Its identification was initially tentative, based on mass spectra obtained through analysis. researchgate.net To confirm its identity, the compound was enzymatically synthesized, and the resulting product's retention indices and mass spectra were found to be identical to those of the compound detected in the honey samples. researchgate.net This confirmed the natural occurrence of this compound in this specific type of honey. The research also highlighted that this compound, along with 2-hydroxy-5-methyl-3-hexanone, appears to be a good chemical marker for the botanical origin of eucalyptus honey, as they were not found in 165 other honey samples from 19 different floral origins. researchgate.net
Extraction and Purification Methodologies
The extraction and purification of this compound from natural matrices, such as honey, primarily involves techniques suitable for volatile organic compounds. For analytical purposes, Solid-Phase Microextraction (SPME) has been successfully employed to extract the volatile fraction from eucalyptus honey. researchgate.net This method is well-suited for sample preparation in gas chromatography as it is solvent-free, sensitive, and relatively simple.
For the isolation and purification of ketones from more complex mixtures on a larger scale, several general chemical and chromatographic methods can be applied. These are not specifically documented for this compound from natural sources but are standard procedures for compounds with similar functional groups.
One common chemical method for separating ketones is bisulfite extraction . This technique relies on the reversible reaction of the ketone's carbonyl group with sodium bisulfite to form a charged adduct. nih.govnih.gov This adduct is soluble in water, allowing for its separation from other organic components in a mixture. nih.govnih.gov The ketone can then be regenerated from the adduct by treatment with a base. nih.govnih.gov
Column chromatography is a widely used purification technique. For a compound like this compound, silica (B1680970) gel would be a suitable stationary phase, with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, serving as the eluent.
The table below summarizes potential extraction and purification methodologies.
| Methodology | Principle | Application | Reference |
| Solid-Phase Microextraction (SPME) | Adsorption of volatile analytes onto a fused-silica fiber coated with a stationary phase, followed by thermal desorption in the injector of a gas chromatograph. | Analytical extraction of volatile compounds from honey. | researchgate.net |
| Bisulfite Extraction | Reversible formation of a water-soluble bisulfite adduct with the carbonyl group of the ketone, allowing for separation from non-reactive organic compounds. | General purification of ketones from mixtures. | nih.govnih.gov |
| Column Chromatography | Separation of components in a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase passes through it. | General purification of organic compounds. |
Chromatographic and Mass Spectrometric Detection and Quantification
The detection and quantification of this compound in complex matrices like honey are predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net
In the analysis of Spanish eucalyptus honey, the volatile compounds were extracted using SPME and then analyzed by GC-MS. researchgate.net The chromatographic separation was performed on a capillary column, which is standard for resolving complex mixtures of volatile compounds. The mass spectrometer is used as a detector to identify the individual components based on their mass spectra.
The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical fingerprint. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (the peak corresponding to the intact molecule) and several fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation of ketones often involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu For an α-hydroxy ketone, the fragmentation pattern can also involve the loss of the hydroxyl group and other characteristic cleavages.
The table below outlines a typical setup for the GC-MS analysis of this compound.
| Analytical Technique | Parameter | Description | Reference |
| Gas Chromatography (GC) | Column Type | Capillary column (e.g., DB-5ms) | researchgate.net |
| Injection Method | Split/splitless injector with SPME fiber desorption | researchgate.net | |
| Carrier Gas | Helium | ||
| Mass Spectrometry (MS) | Ionization Mode | Electron Ionization (EI) | miamioh.edu |
| Detection | Quadrupole mass analyzer | ||
| Key Fragmentation | α-cleavage at the carbonyl group, loss of hydroxyl group | miamioh.edu |
The quantification of this compound in a sample would typically be performed by creating a calibration curve using a pure standard of the compound, if available. Since commercial standards were not available for the study on eucalyptus honey, the researchers performed a semi-quantitative analysis based on the relative peak areas in the chromatogram. researchgate.net
Theoretical and Computational Investigations of 3 Hydroxy 3,5 Dimethyl 2 Hexanone
Quantum Chemical Calculations of Electronic and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are commonly employed to predict a variety of electronic and molecular characteristics. For 3-Hydroxy-3,5-dimethyl-2-hexanone, these calculations can elucidate key features that influence its behavior.
Detailed research findings would typically include the calculation of properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) maps, which visualize the distribution of charge and identify regions susceptible to electrophilic or nucleophilic attack. The presence of both a hydroxyl (-OH) and a ketone (C=O) group makes these calculations particularly valuable for understanding the molecule's polarity and hydrogen bonding capabilities.
Table 1: Illustrative Electronic and Molecular Properties Calculable for this compound via DFT (Note: The following values are illustrative examples of data that would be generated from such a study and are not based on published experimental results.)
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 8.3 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.5 D |
| Polarizability | The ability of the electron cloud to be distorted by an electric field. | 14.91 ų |
| Polar Surface Area | The surface sum over all polar atoms; predicts drug transport properties. | 37.3 Ų |
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling can be used to map the potential reaction pathways for this compound, providing insight into its reactivity and the mechanisms of its chemical transformations. By calculating the energy of the molecule at various geometries, an energy landscape, or potential energy surface, can be constructed.
A key application for this molecule would be modeling its keto-enol tautomerism, an important equilibrium for ketones. Computational methods can identify the structures of the transition states connecting the keto and enol forms and calculate the activation energy required for the transformation. This information is crucial for understanding reaction kinetics. Similarly, the mechanisms of other potential reactions, such as oxidation of the hydroxyl group or nucleophilic addition to the carbonyl group, can be explored. These models help predict the most likely products of a reaction under given conditions without the need for extensive laboratory experimentation.
Structure-Reactivity and Structure-Activity Relationship Predictions
The data generated from quantum chemical calculations can be used to develop predictive models for the molecule's behavior. Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) studies correlate computed molecular properties (descriptors) with experimental activities or reaction rates.
For this compound, descriptors such as orbital energies, charge distributions, and steric parameters could be used to predict its potential biological activity, such as interactions with enzymes or receptors. The hydroxyl and ketone functional groups are known to participate in hydrogen bonding and other interactions with biological targets. By comparing its computed descriptors to those of known active compounds, its potential as a substrate or inhibitor for specific enzymes, like alcohol dehydrogenases, could be preliminarily assessed. This predictive power is invaluable in fields like drug discovery and materials science for screening candidates and prioritizing experimental work.
Advanced Computational Methods for Understanding Molecular Behavior
Beyond static calculations of structure and energy, advanced computational methods can simulate the dynamic behavior of this compound over time. Molecular dynamics (MD) simulations, for example, model the movement of atoms and molecules, providing a view of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.
For this compound, MD simulations could reveal its conformational preferences, showing how the flexible alkyl chain moves and how intramolecular hydrogen bonding might occur between the hydroxyl and ketone groups. Furthermore, these simulations can assess how the molecule interacts with water or other solvents, which affects its solubility and reactivity. When combined with quantum mechanics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, these simulations can model chemical reactions within complex environments, such as the active site of an enzyme, with high accuracy.
Future Directions and Interdisciplinary Research Opportunities
Development of Asymmetric Synthetic Strategies for Enantiopure 3-Hydroxy-3,5-dimethyl-2-hexanone
The synthesis of enantiomerically pure chiral tertiary alcohols is a formidable challenge in organic chemistry. For this compound, future research is essential to develop more efficient and highly selective asymmetric synthetic routes.
Current strategies have demonstrated moderate success. One notable method is the Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether derived from 5-methyl-2-hexanone (B1664664). wikipedia.orgmdpi.com This approach yields the (R) and (S) enantiomers of the target compound. Another reported method involves Shi's asymmetric epoxidation, which has also been used to produce the (S)-enantiomer, albeit with varying yields and enantiomeric excess. researchgate.net
Future developmental efforts could focus on several promising areas:
Optimization of Existing Methods: Further refinement of the Sharpless dihydroxylation and Shi epoxidation conditions, such as exploring different chiral ligands, solvents, and additives, could lead to improved enantioselectivity and yields.
Novel Catalytic Systems: The exploration of new catalytic systems, including those based on other transition metals or organocatalysts, could provide alternative and more efficient pathways. Prolinamide-based catalysts, for instance, have shown high efficiency in asymmetric aldol (B89426) reactions to create similar hydroxyketone structures. nih.gov
Biocatalysis: The use of enzymes or whole-organism biocatalysts, such as baker's yeast, presents a green and highly selective alternative for producing enantiopure chiral alcohols.
Comprehensive Elucidation of Biological and Pharmacological Mechanisms
Preliminary research indicates that this compound possesses noteworthy biological activities, particularly anticancer effects. A comprehensive understanding of its pharmacological mechanisms is a critical future objective. The presence of both hydroxyl and ketone functional groups allows for a variety of interactions within biological systems.
Initial studies have shown the compound to be selectively cytotoxic against certain cancer cell lines. For example, it has demonstrated activity against the MDA-MB-231 triple-negative breast cancer cell line.
The proposed mechanisms behind these effects include:
Enzyme Modulation: The compound may inhibit or activate key enzymes involved in cancer progression through interactions at their active sites.
Cell Signaling Pathways: It may interfere with signaling pathways that control cell proliferation and apoptosis (programmed cell death). Evidence suggests the compound can induce apoptosis in cancer cells.
Oxidative Stress: The hydroxyl group could contribute to antioxidant activity by scavenging free radicals. Conversely, some anticancer agents work by inducing oxidative stress within cancer cells, leading to apoptosis, a mechanism that could be explored for this compound. nih.gov
Future research should aim to identify the specific molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins and pathways it directly interacts with.
Exploration of Novel Catalytic and Material Science Applications
While currently recognized as a useful synthetic intermediate, the potential applications of this compound in catalysis and material science remain largely unexplored. Its specific chemical structure, a chiral tertiary α-hydroxyketone, suggests several intriguing possibilities for future investigation.
Asymmetric Catalysis: Enantiopure versions of the compound could serve as valuable chiral ligands or auxiliaries. The stereocenter, in proximity to two functional groups (hydroxyl and ketone), could create a well-defined chiral environment for metal-catalyzed reactions, potentially inducing high levels of asymmetry in the products.
Polymer and Material Science: The bifunctional nature of the molecule makes it a candidate for use as a monomer in polymerization reactions. The hydroxyl and ketone groups could be chemically modified to create polyesters, polyethers, or other novel polymers with unique properties. The inherent chirality could be used to synthesize polymers with specific optical properties or for creating chiral stationary phases for chromatography. The development of chiral liquid crystals from similar hydroxy-ester subunits highlights the potential for this class of compounds in advanced materials. irb.hr
Integration of Omics Data with Chemical Biology Research
The advent of high-throughput screening (HTS) and "omics" technologies offers a powerful approach to understanding the biological effects of small molecules on a systemic level. For this compound, integrating these large-scale datasets will be pivotal in mapping its biological activity.
The U.S. Environmental Protection Agency (EPA) has already subjected the compound to high-throughput phenotypic profiling (HTPP) via the Cell Painting assay. epa.gov This assay uses fluorescent dyes to "paint" various cellular organelles and components, generating a detailed morphological profile of cells after chemical exposure. By analyzing changes in these profiles, researchers can infer a compound's mechanism of action, identify potential toxicity, and group compounds with similar biological functions.
Future interdisciplinary research should focus on:
Multi-Omics Analysis: Combining the phenotypic data from HTPP with other omics data, such as transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles). This integrated approach can provide a holistic view of the cellular response to this compound, revealing the cascade of events from molecular interaction to cellular phenotype.
Target Identification and Validation: Using computational tools to mine these integrated datasets to predict the primary molecular targets of the compound. These predictions can then be experimentally validated using targeted biochemical and genetic techniques.
By pursuing these future directions, the scientific community can unlock the full potential of this compound, transitioning it from a chemical entity to a valuable tool in synthesis, medicine, and materials innovation.
Q & A
Q. What are the standard synthetic routes for 3-Hydroxy-3,5-dimethyl-2-hexanone, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via aldol condensation of methyl iso-butyl ketone with formaldehyde under basic conditions. Post-synthesis, purification via fractional distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended. For crystallization, use a solvent system like ethanol/water (4:1 v/v) to enhance purity. Monitor purity using HPLC (C18 column, mobile phase: acetonitrile/water 70:30) or GC-MS (derivatization with BSTFA for volatility) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : The hydroxyl proton (δ ~2.5 ppm in H NMR) and methyl groups (δ ~1.2–1.4 ppm for tertiary methyl) are key identifiers. C NMR should show a carbonyl signal (δ ~210 ppm) and hydroxyl-bearing carbon (δ ~70 ppm).
- MS : Electron ionization (EI) mass spectrometry typically yields a molecular ion peak at m/z 144 (CHO), with fragmentation patterns reflecting loss of hydroxyl and methyl groups .
- IR : A broad O-H stretch (~3400 cm) and strong C=O absorption (~1700 cm) confirm functional groups.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. In case of exposure, rinse eyes with water for 15+ minutes and wash skin with soap. Store in a cool, dry place away from oxidizers. Toxicity data is limited, so adhere to general ketone safety protocols .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stereochemical behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways, such as keto-enol tautomerism. Molecular docking studies (AutoDock Vina) may predict interactions with enzymes like alcohol dehydrogenases. Molecular dynamics simulations (GROMACS) assess solvent effects on conformational stability .
Q. What strategies resolve contradictions in stereochemical data for this compound?
- Methodological Answer : Use chiral chromatography (Chiralpak AD-H column, heptane/isopropanol 90:10) to separate enantiomers. X-ray crystallography is ideal for absolute configuration determination. If crystals are unattainable, employ vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) with DFT-predicted spectra .
Q. What challenges arise in derivatizing this compound for GC-MS analysis, and how can they be mitigated?
- Methodological Answer : The hydroxyl group complicates derivatization. Traditional methods (e.g., dinitrophenylhydrazones) may fail due to steric hindrance (see analogous challenges in ). Use silylation agents (e.g., BSTFA) at 60°C for 30 minutes to enhance volatility. Validate derivatization efficiency via H NMR.
Q. How can enantiomeric purity be optimized during synthesis?
Q. What are the key discrepancies in reported toxicity profiles, and how should researchers address them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
